4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
4-(2,4-Dimethoxybenzyl)-2-phenyloxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxybenzyl)-2-phenyloxazol-5(4H)-one typically involves multiple steps. One common method involves the reaction of 2,4-dimethoxybenzylamine with a suitable oxazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxybenzyl)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole products.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced oxazole compounds with hydrogenated rings.
Substitution: Substituted oxazole compounds with various functional groups replacing the methoxy groups.
Scientific Research Applications
4-(2,4-Dimethoxybenzyl)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxybenzyl)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and the oxazole ring play crucial roles in the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzyl alcohol: Shares the 2,4-dimethoxybenzyl group but lacks the oxazole ring.
2,4-Dimethoxybenzaldehyde: Contains the 2,4-dimethoxybenzyl group with an aldehyde functional group instead of the oxazole ring.
4-Methoxybenzyl alcohol: Similar structure but with only one methoxy group at the 4 position.
Uniqueness
4-(2,4-Dimethoxybenzyl)-2-phenyloxazol-5(4H)-one is unique due to the presence of both the 2,4-dimethoxybenzyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
142050-45-1 |
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Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
4-[(2,4-dimethoxyphenyl)methyl]-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H17NO4/c1-21-14-9-8-13(16(11-14)22-2)10-15-18(20)23-17(19-15)12-6-4-3-5-7-12/h3-9,11,15H,10H2,1-2H3 |
InChI Key |
RIPPMPOWMSNFBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC2C(=O)OC(=N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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